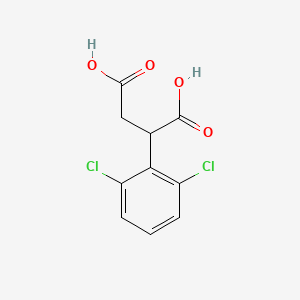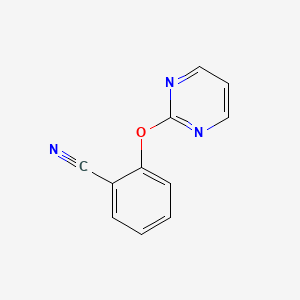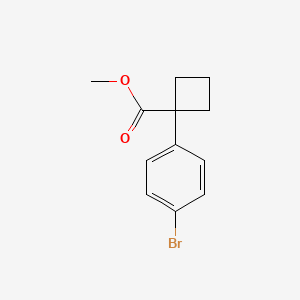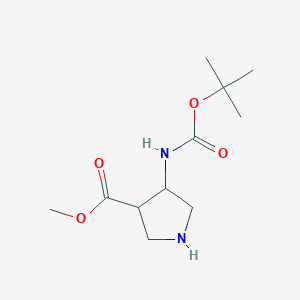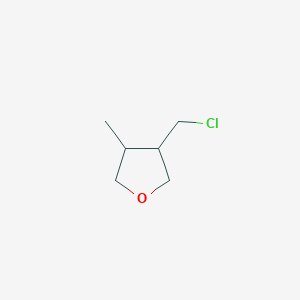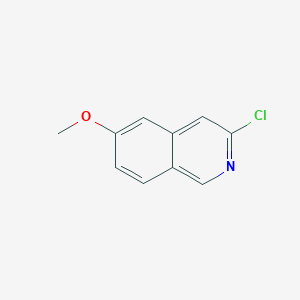![molecular formula C8H12N2O3 B1423807 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester CAS No. 153868-00-9](/img/structure/B1423807.png)
5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester
Vue d'ensemble
Description
5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester, has been reported in the literature . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, is reported .Molecular Structure Analysis
Oxadiazoles, including 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester, are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole and 1,3,4-oxadiazole .Chemical Reactions Analysis
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has depended on carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N -acyl hydrazones—synthetic precursors poised to undergo oxadiazole synthesis via dehydrative or oxidative methods .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Applications
Oxadiazoles, including the 1,2,4-regioisomer, have been explored for their potential in treating cancer. The unique structure of oxadiazoles allows them to interact with various biological targets, potentially inhibiting the growth of cancer cells. The isopropyl group attached to the oxadiazole ring in the specified compound could enhance its lipophilicity, possibly improving its ability to penetrate cellular membranes and reach intracellular targets .
Pharmaceutical Development: Vasodilator Agents
The oxadiazole ring system has been identified as a core structure in the development of vasodilators. These are medications that relax the muscles in blood vessels, increasing blood flow. The ethyl ester moiety of the compound may contribute to its esterase susceptibility, making it a candidate for prodrug strategies that could be activated within the body to exert a vasodilatory effect .
Neuropharmacology: Anticonvulsant Properties
Compounds containing the oxadiazole scaffold have shown promise as anticonvulsants. They may modulate neurotransmitter release or receptor activity in the central nervous system, thereby preventing or reducing the frequency of seizures. The specific substitution pattern of the 5-Isopropyl group could influence the compound’s affinity for neuronal targets .
Endocrinology: Antidiabetic Potential
Research has indicated that oxadiazole derivatives can act as antidiabetic agents, possibly by influencing insulin release or insulin receptor sensitivity. The structural attributes of 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester might allow it to interact with enzymes or receptors involved in glucose metabolism .
Material Science: High-Energy Materials
Oxadiazoles have been utilized as high-energy materials due to their favorable oxygen balance and positive heat of formation. The specific compound could be investigated for its potential as an energetic material in various industrial applications, benefiting from the stability conferred by the isopropyl group .
Antimicrobial Research: Anti-Infective Properties
The oxadiazole core is a part of many synthetic strategies aimed at developing new anti-infective agents. These agents target a range of pathogens, including bacteria and viruses. The presence of the isopropyl group and the ethyl ester could modify the compound’s interaction with microbial enzymes or cell walls, enhancing its antimicrobial efficacy .
Mécanisme D'action
Target of Action
It is known that 1,2,4-oxadiazoles, the core structure of this compound, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that this compound may affect pathways related to bacterial, viral, and leishmanial infections.
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that this compound may inhibit the growth or function of bacteria, viruses, and leishmania at the molecular and cellular levels.
Propriétés
IUPAC Name |
ethyl 5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-4-12-8(11)6-9-7(5(2)3)13-10-6/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIDNCKZOSKXPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





